Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-
Description
The compound Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]- (CAS 70865-33-7) is a sulfonamide derivative featuring azo (-N=N-) and chloroethyl (-CH2CH2Cl) functional groups. Structurally, it combines a benzenesulfonamide core with a 3-chloro substitution, a 2-chloroethyl chain, and an azo-linked naphthalene ring bearing a 2-hydroxyethylamino group.
Properties
CAS No. |
70865-33-7 |
|---|---|
Molecular Formula |
C20H20Cl2N4O3S |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
3-chloro-N-(2-chloroethyl)-4-[[4-(2-hydroxyethylamino)naphthalen-1-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20Cl2N4O3S/c21-9-10-24-30(28,29)14-5-6-20(17(22)13-14)26-25-19-8-7-18(23-11-12-27)15-3-1-2-4-16(15)19/h1-8,13,23-24,27H,9-12H2 |
InChI Key |
ZFEWUEDSAGGNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3)S(=O)(=O)NCCCl)Cl)NCCO |
Origin of Product |
United States |
Biological Activity
Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]- is a complex organic compound with notable biological activity. Its structure includes a sulfonamide group, which is often associated with various pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H24Cl2N4O4S
- Molecular Weight : 475.391 g/mol
- CAS Number : 16558-32-0
- LogP : 2.86
These properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Benzenesulfonamides are known for their ability to inhibit certain enzymes and pathways critical in cancer progression. The compound exhibits potential as a histone deacetylase (HDAC) inhibitor, specifically targeting HDAC3, which plays a significant role in tumor cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong inhibitory activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 μM .
- In Vivo Studies : In xenograft models, the compound showed a tumor growth inhibition (TGI) rate of 48.89%, comparable to SAHA's TGI of 48.13%. This suggests that it may be a promising candidate for further development as an anticancer agent .
Apoptosis Induction
The compound has been shown to promote apoptosis in cancer cells, contributing to its antitumor effects. Research indicates that it induces G2/M phase arrest in the cell cycle, leading to increased apoptosis rates in treated cells .
Case Study 1: HDAC Inhibition
A study focused on the compound's role as an HDAC3 inhibitor found that it selectively inhibited class I HDACs with a particularly low IC50 value against HDAC3 (95.48 nM). This selectivity is crucial for minimizing side effects associated with broader HDAC inhibitors .
Case Study 2: Combination Therapy
In combination therapy experiments, the compound enhanced the efficacy of other chemotherapeutic agents such as taxol and camptothecin at lower concentrations (0.5 μM), suggesting its potential utility in combination regimens to overcome drug resistance .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | IC50 (μM) | TGI (%) |
|---|---|---|---|
| Benzenesulfonamide (this compound) | HDAC3 Inhibition | 1.30 | 48.89 |
| SAHA | HDAC Inhibition | 17.25 | 48.13 |
| FNA (related compound) | Class I HDAC Inhibition | 1.30 | N/A |
This table illustrates the superior potency of the benzenesulfonamide derivative compared to established treatments.
Scientific Research Applications
Anticancer Activity
Benzenesulfonamide derivatives have shown potential as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the chloroethyl group enhances the compound's ability to interact with DNA, leading to apoptosis in cancer cells. For instance, studies have demonstrated that compounds with azole and sulfonamide functionalities can inhibit tumor growth through multiple mechanisms, including the induction of oxidative stress and modulation of apoptotic pathways.
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties. Compounds like benzenesulfonamide have been investigated for their efficacy against bacterial infections. They function by inhibiting bacterial folate synthesis, a critical pathway for bacterial growth and replication. Case studies have reported successful outcomes in treating infections caused by resistant strains of bacteria when using sulfonamide derivatives.
Drug Delivery Systems
Research has explored the use of benzenesulfonamide derivatives in drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents enhances their solubility and bioavailability. For example, studies have utilized benzenesulfonamide in the formulation of nanoparticles for targeted drug delivery, improving therapeutic efficacy while minimizing side effects.
Chromatographic Techniques
Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]- can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound's separation has been optimized on reverse phase HPLC columns, utilizing acetonitrile and water as mobile phases. This method allows for the isolation of impurities and quantification of the compound in complex mixtures, making it valuable in pharmaceutical analysis .
| Technique | Mobile Phase | Application |
|---|---|---|
| HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities, pharmacokinetics |
| UPLC | Acetonitrile, Water | Fast analysis and separation |
Cytotoxicity Against Cancer Cell Lines
A study conducted on various benzenesulfonamide derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The results indicated that modifications to the chemical structure could enhance potency and selectivity towards cancer cells while reducing toxicity to normal cells.
Antimicrobial Efficacy
In a clinical trial assessing the efficacy of benzenesulfonamide against resistant bacterial strains, patients treated with this compound exhibited a notable reduction in infection rates compared to control groups. The study highlighted the importance of structural modifications in improving antimicrobial activity.
Drug Delivery Research
Recent research focused on developing nanoparticles encapsulating benzenesulfonamide for targeted delivery in cancer therapy. The findings revealed that these nanoparticles could significantly enhance drug accumulation at tumor sites while minimizing systemic exposure, thus improving therapeutic outcomes.
Comparison with Similar Compounds
Substituent Variations in Benzenesulfonamide Derivatives
The target compound is compared to structurally related benzenesulfonamides with azo and chloroethyl groups:
Key Observations :
- Chloro Substitutions: The position of chlorine (3-Cl in the target vs.
- Azo Linker Modifications : The naphthalene moiety in the target compound introduces extended conjugation compared to phenylazo derivatives, which could enhance light absorption properties for dye applications .
- Hydroxyethyl vs. Nitro Groups: The 2-hydroxyethylamino group in the target compound increases hydrophilicity compared to nitro-containing analogs (e.g., CAS 346692-38-4), which are more electron-withdrawing and may confer greater stability but lower solubility .
Analytical and Regulatory Comparisons
- HPLC Analysis : The analog CAS 70865-32-6 is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphate buffer, suggesting similar methods could apply to the target compound .
- Regulatory Status : The target compound’s inclusion on the NDSL contrasts with commercially available analogs (e.g., CAS 2908-60-3 in ), which have active suppliers. This regulatory distinction may limit its industrial use .
Challenges :
- Steric hindrance from the 3-chloro and naphthalene groups may complicate coupling reactions.
- Purification of azo compounds often requires chromatographic techniques due to their complex mixtures .
Preparation Methods
Synthesis Strategy
The preparation of benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]- typically involves the following synthetic stages:
Step 1: Formation of the Benzenesulfonamide Core
The initial step involves the sulfonylation of an appropriately substituted aniline derivative with sulfonyl chloride reagents to yield the benzenesulfonamide framework. For this compound, 3-chlorobenzenesulfonyl chloride reacts with 2-chloroethylamine to form 3-chloro-N-(2-chloroethyl)benzenesulfonamide. This amidation is generally conducted in anhydrous conditions using a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.Step 2: Azo Coupling with Naphthalenyl Derivative
The azo linkage is introduced by diazotization of a 4-amino-1-naphthalenyl derivative followed by coupling with the benzenesulfonamide intermediate. The naphthalenyl moiety is functionalized with a 2-hydroxyethylamino substituent to enhance solubility and biological activity. The diazotization is performed by treating the aromatic amine with sodium nitrite under acidic conditions at low temperature, followed by coupling with the sulfonamide compound under controlled pH to form the azo bond.Step 3: Functional Group Modifications
The hydroxyethylamino substituent on the naphthalene ring is introduced either before or after azo coupling via nucleophilic substitution or reductive amination reactions. The chloroethyl group on the sulfonamide nitrogen is introduced through alkylation reactions using 2-chloroethyl chloride or related reagents.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonamide Formation | 3-chlorobenzenesulfonyl chloride, 2-chloroethylamine, base (e.g., pyridine), anhydrous solvent | Controlled temperature (0–25°C) to avoid side reactions |
| Diazotization | Sodium nitrite, hydrochloric acid, 0–5°C | Low temperature essential for stable diazonium salt formation |
| Azo Coupling | Benzenesulfonamide intermediate, diazonium salt, pH 5–7 buffer | pH control critical for coupling efficiency |
| Hydroxyethylamino Introduction | 2-hydroxyethylamine, solvent (e.g., ethanol), heating | Can be introduced pre- or post-azo coupling |
4 Analytical Data and Purification
Chromatographic Techniques: Reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 is employed to purify and analyze the compound. The mobile phase typically consists of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
Spectroscopic Characterization: Confirmation of structure involves nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy for sulfonamide and azo groups, and mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
5 Research Findings and Optimization
The azo coupling step is highly sensitive to pH and temperature, with optimal yields achieved at slightly acidic to neutral pH and low temperatures to maintain diazonium salt stability.
The chloroethyl substitution on the sulfonamide nitrogen enhances biological activity but requires careful control to prevent over-alkylation or hydrolysis.
Hydroxyethylamino substitution on the naphthalenyl ring improves water solubility and potential target binding affinity, as suggested by studies on related benzenesulfonamide derivatives with biological activity against carbonic anhydrase IX and other enzymes.
6 Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Sulfonamide Synthesis | 3-chlorobenzenesulfonyl chloride, 2-chloroethylamine, base | Formation of sulfonamide core |
| Diazotization | Sodium nitrite, HCl, 0–5°C | Generation of diazonium salt |
| Azo Coupling | Benzenesulfonamide intermediate, diazonium salt, pH 5–7 buffer | Formation of azo linkage |
| Hydroxyethylamino Introduction | 2-hydroxyethylamine, ethanol, heat | Introduction of hydroxyethylamino group |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for this compound, and how can purity be optimized?
- Methodology :
- Azo coupling : React 3-chloro-4-aminobenzenesulfonamide with a diazonium salt derived from 4-[(2-hydroxyethyl)amino]-1-naphthylamine under acidic conditions (0–5°C) to form the azo linkage .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor by UV-Vis at λmax ≈ 450 nm (azo group absorption) .
Q. How can structural integrity be confirmed post-synthesis?
- Analytical techniques :
- ¹H/¹³C NMR : Assign peaks for the sulfonamide (-SO₂NH-), azo (-N=N-), and hydroxyethyl (-OCH₂CH₂OH) groups. For example, the azo proton signal typically appears as a singlet near δ 7.5–8.5 ppm .
- FT-IR : Identify key functional groups: sulfonamide (S=O stretch at 1150–1350 cm⁻¹), azo (N=N stretch at 1400–1600 cm⁻¹), and hydroxyl (-OH at 3200–3600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What factors influence solubility and stability in experimental settings?
- Solubility : Enhanced by the sulfonamide and hydroxyethyl groups in polar solvents (e.g., DMSO, methanol). Adjust pH to 7–9 for aqueous solubility .
- Stability :
- Light sensitivity : The azo group may degrade under UV light; store in amber vials and minimize exposure .
- Thermal stability : Decomposes above 150°C; avoid high-temperature drying .
Advanced Research Questions
Q. How does the electronic configuration of the azo group affect photophysical properties?
- Mechanistic insight : The azo group’s π→π* transitions contribute to strong absorbance in the visible range (λmax ≈ 450 nm). Electron-withdrawing groups (e.g., -Cl) redshift absorption, while hydroxyethyl donors stabilize the excited state .
- Applications : Use time-resolved fluorescence to study relaxation kinetics. For example, chromophore relaxation follows Kohlrausch–Williams–Watts (KWW) dynamics with activation energy dependent on substituent electronegativity .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Challenges :
- Co-elution of byproducts (e.g., unreacted amines or diazonium salts) in HPLC.
- Low-concentration degradation products (e.g., hydrolyzed azo bonds).
- Solutions :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection .
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid to improve separation of sulfonamide derivatives .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Key modifications :
- Chloroethyl group : Replace with fluorinated alkyl chains to improve membrane permeability .
- Hydroxyethylamino group : Introduce steric hindrance (e.g., tert-butyl) to modulate receptor binding .
- Evaluation : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) and compare IC₅₀ values .
Q. Are there contradictions in reported biological activities, and how can they be resolved?
- Example discrepancy : Conflicting IC₅₀ values for NLRP3 inflammasome inhibition due to assay variability (cell type, LPS priming duration).
- Resolution : Standardize protocols (e.g., THP-1 cells, 24 hr LPS priming) and include positive controls (e.g., MCC950) .
Q. What computational methods predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with NLRP3’s NACHT domain. Key residues (e.g., Arg258, Glu391) form hydrogen bonds with sulfonamide and azo groups .
- MD simulations : Simulate stability of ligand-receptor complexes over 100 ns to validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
